molecular formula C6H6ClNO2 B11919080 3-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid

3-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B11919080
M. Wt: 159.57 g/mol
InChI Key: VYDZYJKQHNQGDI-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid: is a heterocyclic organic compound containing a pyrrole ring substituted with a chlorine atom at the 3-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the chlorination of 1-methyl-1H-pyrrole-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

  • Dissolve 1-methyl-1H-pyrrole-2-carboxylic acid in an appropriate solvent such as dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
  • After the addition is complete, continue refluxing for a specified period to ensure complete chlorination.
  • Remove the solvent under reduced pressure to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or primary amines in the presence of a base like triethylamine (TEA).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Substitution Reactions: Formation of 3-azido-1-methyl-1H-pyrrole-2-carboxylic acid or 3-amino-1-methyl-1H-pyrrole-2-carboxylic acid.

    Oxidation Reactions: Formation of N-oxides or other oxidized derivatives.

    Reduction Reactions: Formation of 1-methyl-1H-pyrrole-2-carbinol.

Scientific Research Applications

Chemistry: 3-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is investigated for its ability to interact with biological targets and modulate their activity.

Industry: The compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved vary based on the context of its use. For example, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.

Comparison with Similar Compounds

    1-Methyl-1H-pyrrole-2-carboxylic acid: Lacks the chlorine substitution at the 3-position, resulting in different reactivity and properties.

    3-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to different chemical behavior.

    3-Chloro-1H-pyrrole-2-carboxylic acid: Lacks the methyl group at the 1-position, affecting its steric and electronic properties.

Uniqueness: 3-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both chlorine and methyl substituents on the pyrrole ring. This combination of substituents imparts specific reactivity and properties that can be leveraged in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C6H6ClNO2

Molecular Weight

159.57 g/mol

IUPAC Name

3-chloro-1-methylpyrrole-2-carboxylic acid

InChI

InChI=1S/C6H6ClNO2/c1-8-3-2-4(7)5(8)6(9)10/h2-3H,1H3,(H,9,10)

InChI Key

VYDZYJKQHNQGDI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1C(=O)O)Cl

Origin of Product

United States

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